molecular formula C7H5ClN2O B13658337 3-Chlorofuro[3,2-c]pyridin-4-amine

3-Chlorofuro[3,2-c]pyridin-4-amine

Cat. No.: B13658337
M. Wt: 168.58 g/mol
InChI Key: FUCMAUQPABCTRF-UHFFFAOYSA-N
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Description

3-Chlorofuro[3,2-c]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H5ClN2O. It is a derivative of furo[3,2-c]pyridine, characterized by the presence of a chlorine atom at the 3-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorofuro[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridine-4-carbaldehyde with furan-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chlorofuro[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furo[3,2-c]pyridines, amine derivatives, and complex heterocyclic compounds. These products can have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chlorofuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-c]pyridin-4-amine: Lacks the chlorine atom at the 3-position.

    3-Bromofuro[3,2-c]pyridin-4-amine: Contains a bromine atom instead of chlorine.

    3-Methylfuro[3,2-c]pyridin-4-amine: Contains a methyl group at the 3-position

Uniqueness

3-Chlorofuro[3,2-c]pyridin-4-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chlorofuro[3,2-c]pyridin-4-amine

InChI

InChI=1S/C7H5ClN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10)

InChI Key

FUCMAUQPABCTRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC=C2Cl)N

Origin of Product

United States

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